1,1'-(5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole-2,2'-diyl)dipropan-2-one
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Overview
Description
1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one is a high-energy density compound that has garnered significant interest in the field of energetic materials. This compound is known for its high thermal stability and density, making it a potential candidate for use in explosives, propellants, and pyrotechnics .
Preparation Methods
The synthesis of 1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one typically involves a two-step process starting from aminoguanidinium carbonate and oxalic acid . The reaction conditions often include hydrothermal reactions with copper(II) ions and polynitro heterocyclic ligands . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like nitric acid.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various nitro and amino derivatives.
Scientific Research Applications
1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of high-energy materials and metal-organic frameworks (MOFs).
Medicine: Research into its potential use in drug delivery systems due to its high stability and energy content.
Mechanism of Action
The mechanism by which 1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one exerts its effects involves the release of a significant amount of energy upon decomposition. This energy release is primarily due to the breaking of nitrogen-nitrogen and nitrogen-oxygen bonds within the compound, leading to the formation of stable gaseous products such as nitrogen and carbon dioxide . The molecular targets and pathways involved in this process are related to the high-energy bonds present in the compound’s structure.
Comparison with Similar Compounds
Similar compounds to 1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one include:
5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole: Another high-energy compound with similar properties.
Dihydroxylammonium 5,5’-bistetrazole-1,1’-diolate (TKX-50): Known for its high density and detonation properties.
Ammonium 4-amino-3,5-dinitropyrazolate (LLM-116): Used in similar applications due to its energetic properties.
The uniqueness of 1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one lies in its specific molecular structure, which provides a balance of high energy density and thermal stability, making it a valuable compound in various high-energy applications .
Properties
CAS No. |
131394-12-2 |
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Molecular Formula |
C10H10N8O6 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
1-[3-nitro-5-[5-nitro-2-(2-oxopropyl)-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]propan-2-one |
InChI |
InChI=1S/C10H10N8O6/c1-5(19)3-15-7(11-9(13-15)17(21)22)8-12-10(18(23)24)14-16(8)4-6(2)20/h3-4H2,1-2H3 |
InChI Key |
DKFQXWPTSSQGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])C2=NC(=NN2CC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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